REACTION_CXSMILES
|
ClC1C=CC=CC=1.CO[CH:10](OC)[CH2:11][S:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[F:19].[CH3:22][O:23]C(Cl)Cl.C([O-])(O)=O.[Na+]>O.C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[F:19][C:14]1[C:13]2[S:12][CH:11]=[C:10]([CH:22]=[O:23])[C:18]=2[CH:17]=[CH:16][CH:15]=1 |f:3.4|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
polyphosphoric acid
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CSC1=C(C=CC=C1)F)OC
|
Name
|
7-fluorobenzothiophenyl
|
Quantity
|
0.77 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.872 g
|
Type
|
reactant
|
Smiles
|
COC(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.6 mL
|
Type
|
catalyst
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for about 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
After 3 hours of heating
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with benzene (2×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
The extracts were concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed (0 to 15% ethyl acetate in hexane)
|
Type
|
CUSTOM
|
Details
|
to yield 7-fluorobenzothiophenyl (0.77 g)
|
Type
|
EXTRACTION
|
Details
|
was extracted with DCM (2×50 mL)
|
Type
|
CONCENTRATION
|
Details
|
The extracts were concentrated
|
Type
|
CUSTOM
|
Details
|
chromatographed (0 to 15% ethyl acetate in hexane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=CC=2C(=CSC21)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.642 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |